molecular formula C6H7ClF3NO2 B2631368 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride CAS No. 2168682-37-7

3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride

Cat. No.: B2631368
CAS No.: 2168682-37-7
M. Wt: 217.57
InChI Key: DLPHGCMZIVSISG-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride is a fluorinated organic compound with the molecular formula C6H8ClF3NO. This compound is characterized by the presence of an azetidine ring, a trifluoroethoxy group, and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with trifluoroethanol and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Azetidine + Trifluoroethanol: The azetidine ring is reacted with trifluoroethanol in the presence of a suitable catalyst to form 3-(2,2,2-Trifluoroethoxy)azetidine.

    3-(2,2,2-Trifluoroethoxy)azetidine + Phosgene: The intermediate product is then reacted with phosgene to introduce the carbonyl chloride functional group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.

    Hydrolysis: Water or aqueous base, often at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides or esters.

    Hydrolysis: Formation of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxylic acid.

    Reduction: Formation of 3-(2,2,2-Trifluoroethoxy)azetidine-1-methanol.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its bioactive properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

    3-(2,2,2-Trifluoroethoxy)azetidine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    Azetidine-1-carbonyl chloride: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    3-(2,2,2-Trifluoroethoxy)propanoyl chloride: Similar structure but with a propanoyl group instead of an azetidine ring.

Uniqueness: 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride is unique due to the combination of the azetidine ring, trifluoroethoxy group, and carbonyl chloride functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3NO2/c7-5(12)11-1-4(2-11)13-3-6(8,9)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPHGCMZIVSISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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